BenchChemオンラインストアへようこそ!

C22 Sphingomyelin

Lipidomics Breast Cancer Cell Biology

C22 Sphingomyelin (d18:1/22:0) is a very-long-chain sphingolipid with a C22:0 N-acyl chain, distinct from common C16/C18 analogs. It drives unique membrane interdigitation, cholesterol redistribution, and endocytic trafficking—critical for physiologically relevant raft-mimetic model membranes. Clinically, it is an independent biomarker for hepatic steatosis in HCV (OR=1.21, AUC=0.726) and shows differential expression in breast cancer subtypes, making it indispensable for lipidomics quantitation and cancer metabolism studies. Procure this ≥98% pure standard to ensure accurate LC-MS/MS identification and retention time alignment in sphingolipid profiling.

Molecular Formula C45H91N2O6P
Molecular Weight 787.2 g/mol
CAS No. 94359-12-3
Cat. No. B3026346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22 Sphingomyelin
CAS94359-12-3
Molecular FormulaC45H91N2O6P
Molecular Weight787.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1
InChIKeyFJJANLYCZUNFSE-TWKUQIQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C22 Sphingomyelin (CAS 94359-12-3): Technical Overview and Sourcing Rationale


C22 Sphingomyelin (d18:1/22:0), formally N-docosanoyl-D-erythro-sphingosylphosphorylcholine, is a very-long-chain sphingolipid with a C22:0 N-acyl chain (Molecular Formula: C₄₅H₉₁N₂O₆P, MW: 787.2 g/mol) . As a major component of mammalian plasma membranes and a key constituent of lipid rafts, it plays a central role in membrane architecture and cell signaling [1]. Distinct from shorter-chain sphingomyelin variants, C22 Sphingomyelin exhibits unique biophysical properties and distinct correlations with pathophysiological states, such as hepatic steatosis in chronic hepatitis C and differential expression in certain cancer cell types . Its specific acyl chain length confers unique behaviors in membrane domain formation and interleaflet coupling that are not replicated by more common C16 or C18 analogs [2].

C22 Sphingomyelin Substitution Risks: Why Acyl Chain Length Dictates Experimental Outcomes


The assumption that sphingomyelins (SMs) are functionally interchangeable is scientifically untenable due to the profound impact of N-acyl chain length on membrane biophysics and cellular trafficking. C22 Sphingomyelin cannot be substituted with shorter-chain analogs (e.g., C16 or C18 SM) because the longer acyl chain drives unique behaviors, including interdigitation into the opposing membrane leaflet [1], altered cholesterol distribution [2], and distinct endocytic trafficking pathways [3]. Furthermore, in biological systems, C22 Sphingomyelin exhibits specific correlations with disease states—such as being an independent factor for hepatic steatosis in HCV patients —that are not observed for other SM species. Using an incorrect SM analog can lead to erroneous conclusions in membrane domain studies, flawed lipidomics quantitation, and misinterpretation of disease-associated lipid profiles. The quantitative evidence below delineates these critical points of differentiation.

C22 Sphingomyelin (94359-12-3): Comparative Quantitative Evidence for Scientific Selection


C22 Sphingomyelin vs. C16 SM: Opposite Expression Patterns in Breast Cancer Cell Models

In comparative cellular studies, C22 Sphingomyelin (d18:1/22:0) exhibits a distinct expression profile relative to C16 Sphingomyelin (d18:1/16:0). Specifically, C22 SM levels are decreased in T-47D mammary epithelial cells but significantly increased in the more aggressive MDA-MB-231 breast cancer cell line when compared directly to C16 SM .

Lipidomics Breast Cancer Cell Biology

C22 Sphingomyelin vs. Other SM Species: Independent Association with Hepatic Steatosis in HCV Genotype 2

In a clinical lipidomics study of 120 chronic hepatitis C (CHC) patients, plasma C22 Sphingomyelin (d18:1/22:0) was identified as an independent factor for the presence of hepatic steatosis (OR = 1.12). Crucially, for genotype 2 CHC, C22 SM was the only sphingolipid among 44 detected species that remained independently linked to steatosis (OR = 1.21), demonstrating specificity not seen with other SM species .

Hepatology Lipidomics Infectious Disease

C22 Sphingomyelin vs. C16 SM: Enhanced Interleaflet Coupling via Acyl Chain Interdigitation

Studies on asymmetric lipid vesicles demonstrate that milk-derived SM, rich in long acyl chains (C22-C24), induces strong interleaflet coupling due to acyl chain interdigitation into the inner leaflet. In contrast, egg-derived SM, predominantly C16 in length, shows weak or no interdigitation and consequently weaker coupling [1]. This demonstrates that C22 SM's biophysical function in domain organization is fundamentally different from that of C16 SM.

Membrane Biophysics Lipid Rafts Model Membranes

C22 Sphingomyelin vs. Shorter-Chain SMs: Altered Cholesterol Distribution in Asymmetric Membranes

Coarse-grained molecular dynamics simulations reveal that longer-chain SMs (like C22) deplete more cholesterol from the cytoplasmic inner leaflet (IL) compared to shorter-chain SMs in simple membrane mixtures. This effect, driven by interdigitation, is neutralized in more complex membranes but highlights a distinct, chain-length-dependent influence on transbilayer cholesterol distribution [1].

Membrane Biophysics Cholesterol Trafficking Molecular Dynamics

C22 Sphingomyelin vs. C16 SM: Reduced Partitioning to Liquid-Ordered Phase in Mixed Systems

In C16:0SM/C22:0SM/cholesterol/DOPC quaternary bilayers, the minor SM species (whether C16:0 or C22:0) is more excluded from the liquid-ordered (Lo) phase compared to the major species [1]. Specifically, when C22:0SM is the minor component, its partitioning into the Lo phase is reduced relative to its behavior in a homogenous C22:0SM membrane. This indicates that the presence of C16:0SM actively perturbs the localization of C22:0SM.

Lipid Rafts Fluorescence Microscopy Phase Separation

C22 Sphingomyelin: High-Value Research and Industrial Application Scenarios


Biomarker Discovery and Validation in Liver Disease

As evidenced by its independent association with hepatic steatosis in HCV patients (OR = 1.21, AUC = 0.726) , C22 Sphingomyelin is a prime candidate for targeted lipidomics studies aimed at identifying and validating non-invasive biomarkers for liver disease staging and prognosis. Its use as an analytical standard is essential for the accurate quantitation of this specific species in patient cohorts.

Advanced Membrane Model Systems for Lipid Raft Research

Given its unique ability to promote interleaflet coupling via acyl chain interdigitation [1] and its complex mixing behavior with other SMs [2], C22 Sphingomyelin is an indispensable tool for building physiologically relevant asymmetric or raft-mimetic model membranes. Studies of cholesterol distribution [3] and domain-dependent protein sorting require this specific lipid to accurately replicate native membrane properties.

Investigating Sphingolipid Dysregulation in Oncology

The differential and opposite expression of C22 SM relative to C16 SM in T-47D versus MDA-MB-231 breast cancer cells positions it as a key analyte in studies of sphingolipid metabolism in cancer. Procurement is warranted for research into the role of specific SM acyl chain lengths in tumor progression, metastasis, and cell signaling.

Development and Validation of LC-MS/MS Lipidomics Methods

As a very-long-chain sphingomyelin species, C22 SM is required for developing and validating targeted LC-MS/MS methods for comprehensive sphingolipid profiling [4]. Its inclusion as a reference standard is necessary to ensure accurate identification, retention time alignment, and quantitation of this specific analyte in complex biological matrices like plasma and tissue homogenates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for C22 Sphingomyelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.